6-Ethylpyridazin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Ethylpyridazin-3-amine consists of a pyridazine ring with an ethyl group and an amine group attached. The pyridazine ring is a six-membered ring with two nitrogen atoms at positions 1 and 2.Physical and Chemical Properties Analysis
This compound is a solid substance . Its specific physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the search results.Scientific Research Applications
Photocatalytic Properties
6-Ethylpyridazin-3-amine, as a structural directing agent (SDA) in the synthesis of iodoplumbate hybrids, contributes to the formation of unique crystal structures. These structures exhibit interesting photocatalytic properties, particularly in water-induced structure conversions and visible light photocatalytic properties for dye wastewater treatment (Liu et al., 2015).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of heterocyclic compounds, such as 3-aminopyrimido[5,4-e]-as-triazin-5-ones and 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione. These processes involve multiple steps, including hydrolysis, aminolysis, and reactions with amines, leading to various derivatives with potential applications in pharmaceuticals and chemical research https://consensus.app/papers/preparation-5methyl3hoxazolo45bpyridine2thione-davidkov/23741080c9c251cf8d71106ed6b06910/?utm_source=chatgpt" target="_blank">(Brown & Lynn, 1974; Davidkov & Simov, 1981)
Anticancer Research
This compound is used in the synthesis of 3-allylthio-6-(mono or disubstituted) aminopyridazines, showing promising antiproliferative activities against various cancer cell lines, suggesting potential applications in chemotherapy and anticancer drug development (Won & Park, 2010).
Safety and Hazards
Properties
IUPAC Name |
6-ethylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRXNCNTXAJARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671688 | |
Record name | 6-Ethylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856847-94-4 | |
Record name | 6-Ethylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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